

# 3-Amino-4-hydroxybenzonitrile: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 3-Amino-4-hydroxybenzonitrile

Cat. No.: B081792

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3-Amino-4-hydroxybenzonitrile**. The information is curated for professionals in research and drug development, with a focus on delivering precise data and actionable protocols.

## Core Chemical Properties

**3-Amino-4-hydroxybenzonitrile**, a substituted aromatic nitrile, possesses a unique combination of functional groups that make it a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents.

## Physicochemical Data

The fundamental physicochemical properties of **3-Amino-4-hydroxybenzonitrile** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	3-amino-4-hydroxybenzonitrile	[1]
CAS Number	14543-43-2	[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O	[1]
Molecular Weight	134.14 g/mol	[1]
Appearance	Brown powder	[2]
Melting Point	151-153 °C	[3]
Boiling Point	Data not available (likely decomposes)	N/A
Solubility	Soluble in DMSO and methanol.	Inferred from synthesis protocols
pKa (predicted)	Acidic pKa (phenol): ~9-10, Basic pKa (amine): ~3-4	Estimated
XLogP3	0.9	[1]

## Spectral Data

Detailed spectral data is crucial for the identification and characterization of **3-Amino-4-hydroxybenzonitrile**. While experimental spectra are not readily available in the public domain, the expected spectral characteristics are outlined below based on the functional groups present in the molecule.

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz) - Predicted Chemical Shifts:

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
Aromatic-H	6.8 - 7.2	m	3H
-OH	9.0 - 10.0	br s	1H
-NH <sub>2</sub>	4.5 - 5.5	br s	2H

$^{13}\text{C}$  NMR (DMSO- $d_6$ , 100 MHz) - Predicted Chemical Shifts:

Carbon	Chemical Shift ( $\delta$ , ppm)
C-CN	118-122
Aromatic C-NH <sub>2</sub>	140-145
Aromatic C-OH	150-155
Aromatic C-H	110-130
Aromatic C (quaternary)	115-125

Infrared (IR) Spectroscopy - Predicted Absorptions:

Functional Group	Wavenumber ( $\text{cm}^{-1}$ )	Intensity
O-H stretch (phenol)	3200-3600	Broad
N-H stretch (amine)	3300-3500	Medium, sharp (doublet)
C $\equiv$ N stretch (nitrile)	2220-2260	Strong, sharp
C=C stretch (aromatic)	1450-1600	Medium to strong
C-O stretch (phenol)	1200-1260	Strong
C-N stretch (amine)	1020-1250	Medium

## Synthesis and Reactivity

**3-Amino-4-hydroxybenzonitrile** is a key building block in the synthesis of various heterocyclic compounds and has been notably utilized in the development of Interleukin-8 (IL-8) receptor antagonists, which are of interest in the treatment of inflammatory diseases.

## Experimental Protocol: Synthesis of 4-Amino-3-hydroxybenzonitrile

One documented synthesis route involves the reduction of a nitro-substituted precursor. The following protocol is adapted from published literature.

Reaction: Reduction of 3-hydroxy-4-nitrobenzonitrile.

Materials:

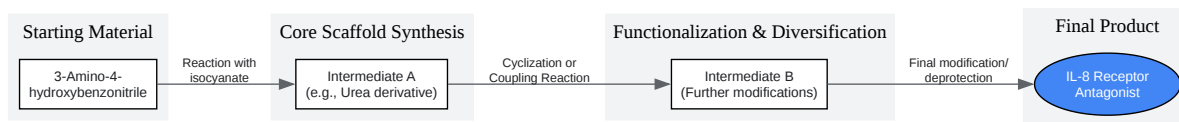
- 3-hydroxy-4-nitrobenzonitrile
- Palladium hydroxide on carbon ( $\text{Pd}(\text{OH})_2/\text{C}$ )
- Ethanol
- N,N-dimethylformamide (DMF)
- Hydrogen gas ( $\text{H}_2$ )

Procedure:

- Dissolve 3-hydroxy-4-nitrobenzonitrile in a mixture of ethanol and DMF.
- Add a catalytic amount of  $\text{Pd}(\text{OH})_2/\text{C}$  to the solution.
- Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, filter the reaction mixture to remove the catalyst.
- Remove the solvents under reduced pressure to yield the crude product.
- Purify the product by recrystallization or column chromatography.

## Role in Drug Discovery: A Synthetic Pathway

The utility of **3-Amino-4-hydroxybenzonitrile** as a synthetic intermediate is exemplified in its role in the construction of IL-8 receptor antagonists. The following diagram illustrates a generalized synthetic workflow.



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Caption: Synthetic pathway to an IL-8 receptor antagonist.

## Safety and Handling

**3-Amino-4-hydroxybenzonitrile** is classified as harmful and requires careful handling in a laboratory setting.

GHS Hazard Statements:

- H302: Harmful if swallowed.[\[1\]](#)
- H312: Harmful in contact with skin.[\[1\]](#)
- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H332: Harmful if inhaled.[\[1\]](#)

Precautionary Measures:

- Use in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.

This technical guide serves as a foundational resource for professionals engaged in research and development. The provided data and protocols are intended to facilitate further investigation and application of **3-Amino-4-hydroxybenzonitrile** in the pursuit of novel chemical entities and therapeutic agents.

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## References

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